molecular formula C6H9ClO B1311675 2,2-Dimethylcyclopropanecarbonyl chloride CAS No. 50675-57-5

2,2-Dimethylcyclopropanecarbonyl chloride

Cat. No. B1311675
CAS RN: 50675-57-5
M. Wt: 132.59 g/mol
InChI Key: QQNQOWHUBGUGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Dimethylcyclopropanecarbonyl chloride” is a chemical compound with the CAS Number: 50675-57-5 . It has a molecular weight of 132.59 .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethylcyclopropanecarbonyl chloride” is represented by the linear formula: C6 H9 Cl O . The InChI code for this compound is 1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3 .

Scientific Research Applications

1. Organic Synthesis and Crystallography

  • The compound has been used in the preparation of 3-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl]thiazolidine-2-thione, demonstrating its utility in complex organic syntheses and crystallography studies (Sun et al., 2006).

2. In Organic Synthesis and Production of Isobutylene Compounds

  • It serves a key role in organic synthesis processes and the production of isobutylene compounds. Its characteristics, such as being a clear, colorless, highly volatile, and flammable liquid, make it suitable for these applications (2004).

3. Catalysis and Synthetic Building Blocks

  • The compound is involved in nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0), indicating its role in catalysis and as a building block in synthetic chemistry (Stolle et al., 1992).

4. Chiral Resolution in Chemical Synthesis

  • It has been used in the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid, which is a crucial intermediate in the production of various pharmaceuticals and pesticides. The studies highlight innovative synthesis routes and improvements in chiral resolution procedures (Xin-zhi, 2005).

5. Antimicrobial Applications

  • Research has shown the potential use of star-shaped polycarbonates synthesized from benzyl chloride and mannose-functionalized cyclic carbonate monomers, which involve this compound, as antimicrobial agents against diseases like tuberculosis (Yang et al., 2016).

6. Complexes with Tin, Titanium, and Gallium Chlorides

  • The compound forms complexes with Lewis acids like Sn, Ti, and Ga chlorides, which have been characterized and show the activating effect of Lewis acids on the cyclopropane ring. This research enhances our understanding of donor–acceptor cyclopropanes widely used in organic synthesis (Novikov et al., 2012).

7. Electrochemical Studies

  • The compound has been studied in the context of electrocatalytic reduction of carbon dioxide by Re(I) bipyridine catalysts, where its derivatives play a role in forming hydrogen-bonded dimers that catalyze the reductive disproportionation of CO2 (Machan et al., 2014).

8. Monitoring in Environmental Safety

  • It has been used in methods for monitoring pyrethroid metabolites in human urine, indicating its relevance in environmental safety and human health studies (Arrebola et al., 1999).

properties

IUPAC Name

2,2-dimethylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQOWHUBGUGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451581
Record name 2,2-Dimethylcyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclopropanecarbonyl chloride

CAS RN

50675-57-5
Record name 2,2-Dimethylcyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylcyclopropanecarbonyl chloride
Reactant of Route 2
2,2-Dimethylcyclopropanecarbonyl chloride
Reactant of Route 3
Reactant of Route 3
2,2-Dimethylcyclopropanecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
2,2-Dimethylcyclopropanecarbonyl chloride
Reactant of Route 5
Reactant of Route 5
2,2-Dimethylcyclopropanecarbonyl chloride
Reactant of Route 6
2,2-Dimethylcyclopropanecarbonyl chloride

Citations

For This Compound
7
Citations
NB Sun, DL Shen, JQ Weng, CX Tan - … Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C12H13ClF3NOS2, was prepared by a condensation reaction of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride and 1,3-…
Number of citations: 4 scripts.iucr.org
P Ackermann, F Bourgeois, J Drabek - Pesticide Science, 1980 - Wiley Online Library
Bromination of the dichlorovinyl group of cypermethrin yielded a new compound which is a highly potent insecticide. This dibromo adduct has four asymmetric centres and therefore can …
Number of citations: 38 onlinelibrary.wiley.com
MG Vinogradov, LN Kalgorodova… - Russian chemical …, 1995 - Springer
A convenient preparative synthesis of cilastatin, an inhibitor of renal dipeptidase used in drugs with the antibiotic imipenem, has been elaborated. The key intermediate in this synthesis …
Number of citations: 4 link.springer.com
波多腰信, 松尾憲忠, 中山勇 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
The structure-activity relationships of insecticidal 3-substituted-α-cyanobenzyl 3-(2, 2-dichlorovinyl)-2, 2-dimethylcyclopropanecarboxylates have been analyzed by the Hansch method …
Number of citations: 4 jlc.jst.go.jp
HJ Lee, G Shan, T Watanabe… - Journal of agricultural …, 2002 - ACS Publications
A competitive enzyme-linked immunosorbent assay (ELISA) for the detection of deltamethrin was developed. Two haptens, cyano[3-(4-aminophenoxy)phenyl]methyl 1R-cis-3-(2,2−…
Number of citations: 96 pubs.acs.org
JJ Martel, JP Demoute, AP Tèche… - Pesticide …, 1980 - Wiley Online Library
The preparation is described of pure (S)‐2‐hydroxy‐2‐(3‐phenoxyphenyl)acetonitrile (the alcohol component of some very active pyrethroids) from the racemic form of this 2‐…
Number of citations: 34 onlinelibrary.wiley.com
波多腰信, 松尾憲忠, 中山勇 - Journal of Pesticide Science, 1983 - jstage.jst.go.jp
3-置換 α-シアノベンジル 3-(2, 2-ジクロロビニル)-2, 2-ジメチルシクロプロパンカルボキシレートの イエバエに対する殺虫活性の構造活性相関を Hansch 法で解析した. 活性の変化はおもに 3 位置換…
Number of citations: 5 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.